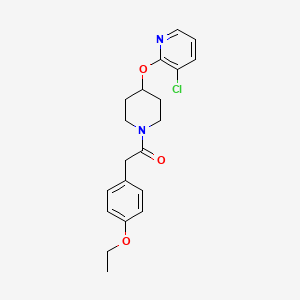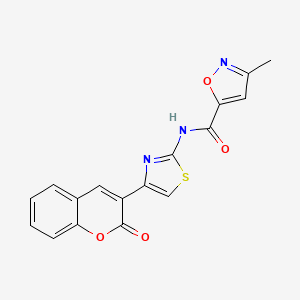![molecular formula C20H18N4O5S2 B2686845 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 923193-23-1](/img/structure/B2686845.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzothiazole derivatives, including those related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, have been studied for their corrosion inhibiting properties. For instance, derivatives have shown significant inhibition efficiency against steel corrosion in acidic conditions, offering extra stability compared to previously reported inhibitors. These inhibitors can be adsorbed onto surfaces via both physical and chemical means, highlighting their potential in protecting metals from corrosion in industrial applications (Hu et al., 2016).
Anticancer Properties
Compounds containing benzothiazole and thiadiazole scaffolds, similar in structure to the compound , have been synthesized and evaluated for their anticancer activity. Novel Schiff’s bases, including such molecular frameworks, were synthesized and showed promising anticancer activity against a variety of human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. These findings suggest potential therapeutic applications of these derivatives in cancer treatment (Tiwari et al., 2017).
Synthesis and Chemical Studies
The synthesis of derivatives closely related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has been explored for various chemical applications, including the development of novel fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Such probes have significant implications in environmental and biological sciences, demonstrating the versatility of these chemical structures in developing sensitive and selective detection techniques (Wang et al., 2012).
Enzyme Inhibition and Molecular Docking Studies
Sulfa drug derivatives, incorporating benzothiazole units, have been synthesized and analyzed for their enzyme inhibition properties through molecular docking studies. These studies reveal insights into the interaction of these compounds with biological targets, offering a foundation for the development of new therapeutic agents with enzyme inhibitory activities (Alyar et al., 2019).
Wirkmechanismus
The mechanism of action of similar compounds has been studied in the context of their anti-inflammatory properties . These compounds have been evaluated for their anti-inflammatory activity and some of them have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Zukünftige Richtungen
The future directions for research on “N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” and similar compounds could involve further exploration of their anti-inflammatory and analgesic activities . Additionally, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Eigenschaften
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-23(2)31(28,29)14-6-7-15-16(11-14)30-20(21-15)22-19(27)12-4-3-5-13(10-12)24-17(25)8-9-18(24)26/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGRYQMFRGANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)



![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2686768.png)
![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686776.png)

![ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2686778.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

